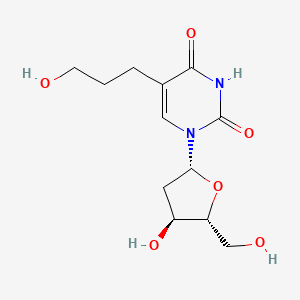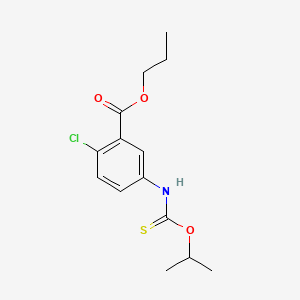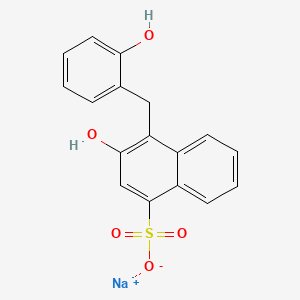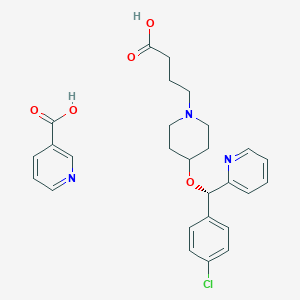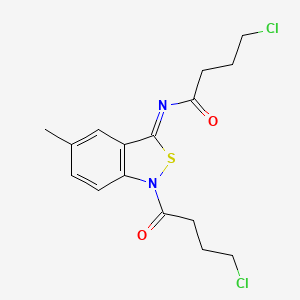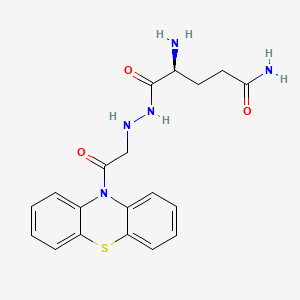
Thorium(4+) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thorium(4+) acetate can be synthesized through the reaction of thorium(IV) nitrate with sodium acetate in an aqueous solution. The reaction typically proceeds as follows:
Th(NO3)4+4NaC2H3O2→Th(C2H3O2)4+4NaNO3
The reaction is carried out under controlled conditions to ensure the complete formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting thorium(IV) oxide with acetic acid. The reaction is conducted at elevated temperatures to facilitate the dissolution of thorium oxide and the formation of the acetate complex.
化学反応の分析
Types of Reactions
Thorium(4+) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: The acetate ligands in this compound can be substituted by other ligands, such as chloride or nitrate.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents like hydrogen gas can be employed under high-pressure conditions.
Substitution: Ligand exchange reactions can be carried out using appropriate salts or acids.
Major Products Formed
Oxidation: Thorium dioxide (ThO2)
Reduction: Reduced thorium species
Substitution: Thorium chloride (ThCl4), thorium nitrate (Th(NO3)4)
科学的研究の応用
Thorium(4+) acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thorium compounds and materials.
Biology: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of thorium-based catalysts and materials for nuclear reactors.
作用機序
The mechanism of action of thorium(4+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in its applications in catalysis and material science. In biological systems, this compound can interact with cellular components, leading to its potential use in medical applications.
類似化合物との比較
Similar Compounds
- Thorium(IV) chloride (ThCl4)
- Thorium(IV) nitrate (Th(NO3)4)
- Thorium(IV) fluoride (ThF4)
Comparison
Thorium(4+) acetate is unique due to its acetate ligands, which provide distinct chemical properties compared to other thorium compounds. For example, thorium(IV) chloride and thorium(IV) nitrate have different solubility and reactivity profiles, making this compound suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
13075-28-0 |
|---|---|
分子式 |
C2H4O2Pa |
分子量 |
291.09 g/mol |
IUPAC名 |
acetic acid;protactinium |
InChI |
InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
GSWNWPSNOIMCSG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.[Pa] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
